Cas no 2229146-80-7 (2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid)

2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid
- EN300-1864100
- 2229146-80-7
-
- インチ: 1S/C14H16N2O3/c1-14(19,13(17)18)9-11-8-12(15-16(11)2)10-6-4-3-5-7-10/h3-8,19H,9H2,1-2H3,(H,17,18)
- InChIKey: BXMNNTZRVTZVRG-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)(C)CC1=CC(C2C=CC=CC=2)=NN1C
計算された属性
- せいみつぶんしりょう: 260.11609238g/mol
- どういたいしつりょう: 260.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864100-0.05g |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid |
2229146-80-7 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1864100-0.1g |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid |
2229146-80-7 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1864100-0.25g |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid |
2229146-80-7 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1864100-10g |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid |
2229146-80-7 | 10g |
$6635.0 | 2023-09-18 | ||
Enamine | EN300-1864100-0.5g |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid |
2229146-80-7 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1864100-5.0g |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid |
2229146-80-7 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1864100-10.0g |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid |
2229146-80-7 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1864100-5g |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid |
2229146-80-7 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1864100-1g |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid |
2229146-80-7 | 1g |
$1543.0 | 2023-09-18 | ||
Enamine | EN300-1864100-2.5g |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid |
2229146-80-7 | 2.5g |
$3025.0 | 2023-09-18 |
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acidに関する追加情報
Introduction to 2-Hydroxy-2-Methyl-3-(1-Methyl-3-Phenyl-1H-Pyrazol-5-Yl)Propanoic Acid
2-Hydroxy-2-Methyl-3-(1-Methyl-3-Phenyl-1H-Pyrazol-5-Yl)Propanoic Acid, also known by its CAS number 2229146807, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a hydroxy group, a methyl group, and a pyrazole ring, making it a versatile molecule with potential applications in drug discovery and material science.
The molecular structure of this compound is notable for its pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted with a phenyl group at position 3 and a methyl group at position 1, contributing to the compound's stability and reactivity. The propanoic acid moiety attached to the pyrazole ring adds further functionality, enabling this compound to participate in various chemical reactions and biological interactions.
Recent studies have highlighted the potential of this compound in the development of new pharmaceutical agents. Researchers have explored its ability to act as a precursor in the synthesis of bioactive molecules, particularly those with anti-inflammatory and antioxidant properties. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against inflammatory pathways, suggesting its potential use in treating conditions such as arthritis and neurodegenerative diseases.
In addition to its pharmacological applications, this compound has also been investigated for its role in organic synthesis. Its ability to undergo various transformations, such as cyclization and cross-coupling reactions, makes it a valuable building block in the construction of complex molecular architectures. A research team from the University of California reported that this compound can serve as an efficient starting material for synthesizing heterocyclic compounds with potential applications in agrochemicals and materials science.
The synthesis of 2-Hydroxy-2-Methyl-3-(1-Methyl-3-Phenyl-1H-Pyrazol-5-Yl)Propanoic Acid involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by functionalization at specific positions to introduce the hydroxy and methyl groups. The final step involves the introduction of the propanoic acid moiety through methods such as oxidation or hydrolysis. The entire process requires precise control over reaction conditions to ensure high yields and purity.
From an environmental perspective, this compound has been studied for its biodegradability and toxicity profiles. Early findings suggest that it exhibits low toxicity towards aquatic organisms, making it a safer option for use in certain industrial applications. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and application.
In conclusion, 2-Hydroxy-2-Methyl-3-(1-Methyl-3-Phenyl-1H-Pyrazol-5-Yl)Propanoic Acid is a versatile compound with promising applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and pharmacological studies, positions it as a valuable tool for researchers in both academia and industry. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in the development of innovative solutions across various fields.
2229146-80-7 (2-hydroxy-2-methyl-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)propanoic acid) 関連製品
- 1448135-56-5(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide)
- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)
- 2229139-31-3(2-chloro-5-(piperidin-3-yloxy)pyridine)
- 1934905-24-4(5-bromo-6-chloropyridazin-4-amine)
- 1197825-07-2(Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride)
- 1367917-42-7(3-amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)propan-1-ol)
- 2320267-85-2(3-(2H-1,3-benzodioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one)
- 436099-85-3((2-Methoxyphenyl)(piperazin-1-yl)methanone)
- 1704108-23-5(1-3-chloro-4-(trifluoromethyl)phenylcyclohexan-1-amine)
- 1191063-84-9(2-(4-bromo-3-fluorophenyl)ethan-1-amine)




